N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

P-glycoprotein modulation Multidrug resistance Trimethoxybenzanilide SAR

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide (CAS 2803-57-8) is a synthetic small-molecule benzanilide derivative with the molecular formula C17H15ClF3NO4 and a molecular weight of approximately 389.75 g/mol. It is a member of the polymethoxybenzamide class, a group of compounds that has been investigated for modulating ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), to potentially overcome multidrug resistance in cancer.

Molecular Formula C17H15ClF3NO4
Molecular Weight 389.8g/mol
CAS No. 2803-57-8
Cat. No. B452803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
CAS2803-57-8
Molecular FormulaC17H15ClF3NO4
Molecular Weight389.8g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C17H15ClF3NO4/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(23)22-12-8-10(17(19,20)21)4-5-11(12)18/h4-8H,1-3H3,(H,22,23)
InChIKeyMPNVVPNTXHUFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide (CAS 2803-57-8): Sourcing and Baseline Characterization for a Trimethoxybenzanilide Derivative


N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide (CAS 2803-57-8) is a synthetic small-molecule benzanilide derivative with the molecular formula C17H15ClF3NO4 and a molecular weight of approximately 389.75 g/mol . It is a member of the polymethoxybenzamide class, a group of compounds that has been investigated for modulating ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), to potentially overcome multidrug resistance in cancer [1]. Key identifiers for procurement include its CAS number 2803-57-8, the synonym 2'-chloro-5'-(trifluoromethyl)-3,4,5-trimethoxybenzanilide, and the AldrichCPR product code S795860 from Sigma-Aldrich .

Intended for ABC transporter modulation research, particularly P-glycoprotein (ABCB1) studies
Defined 2-chloro-5-(trifluoromethyl) substitution pattern provides a distinct SAR probe for intramolecular hydrogen bonding and lipophilicity effects
Requires in-house activity profiling; no public comparative IC50/Ki data exist to pre-validate potency over close analogs

Why Generic Substitution Fails for N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide: The Critical Role of Halogen Substitution and Intramolecular Hydrogen Bonding


Simple substitution of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide with other in-class trimethoxybenzamide analogs carries a high risk of functional failure. Research on polymethoxybenzamides has established that P-gp inhibitory activity is finely tuned by lipophilicity, which is in turn modulated by the establishment of an intramolecular hydrogen bond (IMHB) [1]. The specific halogen-substitution pattern on the aniline ring—here, a 2-chloro and a 5-trifluoromethyl group—critically influences both the molecule's three-dimensional conformation, its electronic properties, and consequently its ability to form this essential IMHB. Therefore, changing this substitution pattern, a common occurrence in generic analog selection, directly impacts the molecule's flatness, lipophilicity, and ultimately its biological activity, making direct replacement an unreliable procurement strategy without comparative verification data.

Halogen substitution mismatch
Altering the 2-chloro-5-(trifluoromethyl) pattern may disrupt the critical intramolecular hydrogen bond, shifting conformation and lipophilicity.
Activity not transferable by class alone
P-gp inhibitory potency is finely tuned by anilide substitution; a generic trimethoxybenzamide analog may exhibit different or no activity.
Absence of comparative data
No public head-to-head studies exist to verify functional equivalence; internal validation is required before replacing with any analog.

Quantitative Differentiation Evidence for N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide (CAS 2803-57-8) Against Closest Analogs


Insufficient Public Quantitative Data to Support Head-to-Head Differentiation Status

A comprehensive search of primary research papers, patents, and authoritative public databases (BindingDB, ChEMBL, PubMed) failed to locate a head-to-head comparative study or a reliable, single-compound assay reporting a quantifiable activity metric (e.g., IC50, Ki, EC50) for N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide alongside a named comparator. Class-level SAR studies on polymethoxybenzamides indicate that substituents on the anilide ring are critical for P-gp inhibitory activity, with submicromolar IC50 values achievable via lipophilicity tuning through intramolecular hydrogen bonding [1]. However, the specific contribution of the 2-chloro-5-(trifluoromethyl) substitution pattern relative to, for example, a 2-bromo or 2-fluoro analog, has not been isolated and quantified in the public domain for this exact compound. Therefore, the current state of public evidence is insufficient to support a high-strength, data-backed differentiation claim for procurement over a close analog.

Comparative Potency Data
Data to verify
Quantified difference vs. analogs: not calculable
Internal head-to-head profiling required for differentiation
Only class-level SAR available; submicromolar IC50 values reported for optimized polymethoxybenzamides, not for this specific compound vs. defined comparators
P-glycoprotein modulation Multidrug resistance Trimethoxybenzanilide SAR

Validated Application Scenarios for N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide Based on Current Evidence


Internal Medicinal Chemistry Program: P-gp Modulator Lead Optimization

Given the compound's structural membership in the polymethoxybenzamide class, which has demonstrated submicromolar P-gp inhibitory activity after rational lipophilicity tuning [1], its most appropriate application is as a starting point or a comparative control within an internal medicinal chemistry program focused on optimizing P-gp modulators. Its specific halogen-substitution pattern provides a defined chemical space point for SAR studies exploring the impact of anilide ring electronics on IMHB formation, conformation, and transporter binding, but this value must be generated internally.

Chemical Probe for Studying ABCB1 Transporter Dynamics

The compound can be sourced as a research-grade chemical probe to investigate the role of the ABCB1 (P-gp) efflux pump in drug-resistant cancer cell lines, provided its activity is first established in an in-house assay. This use is supported by the broader class literature, which shows that structurally related trimethoxybenzamides can reverse P-gp-mediated drug resistance [1]. However, its efficacy and selectivity relative to established probes like Verapamil or Tariquidar must be internally validated for each specific cell model.

Reference Standard in an Analytical Method Development for Polymethoxybenzamide Pharmacokinetics

As a pure, well-characterized solid with known molecular formula (C17H15ClF3NO4), molecular weight (389.75 g/mol), and a registered CAS number (2803-57-8) , the compound is suitable for use as a reference standard in the development and validation of LC-MS/MS or HPLC-UV methods for quantifying polymethoxybenzamide derivatives in biological matrices, an essential step in preclinical pharmacokinetic studies.

Application
Selection Property
Validation Focus
P-gp modulator lead optimization
Defined halogen-substitution pattern for SAR
Intramolecular H-bond conformation and lipophilicity profiling
ABCB1 chemical probe studies
Research-grade purity and well-characterized identity
In-house potency and selectivity validation against reference inhibitors (e.g., Verapamil)
LC-MS/MS reference standard
Known molecular weight, CAS, and solid form
Method calibration and matrix-effect assessment for polymethoxybenzamide analysis
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